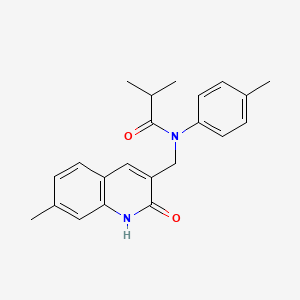
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide, also known as HMQP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HMQP belongs to the family of quinoline derivatives and has been shown to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the inhibition of various enzymes and proteins involved in cellular processes. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide also inhibits the activity of tubulin, a protein involved in cell division. By inhibiting these enzymes and proteins, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide disrupts cellular processes, leading to cell death.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide exhibits various biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory effects. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to induce apoptosis in cancer cells by activating caspase enzymes. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide also reduces oxidative stress and inflammation in the brain, leading to neuroprotection. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to inhibit the growth of various bacteria and parasites, making it a potential candidate for the treatment of infectious diseases.
実験室実験の利点と制限
One of the advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments is its high potency and specificity. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide exhibits a strong and specific inhibitory effect on various enzymes and proteins, making it a valuable tool for studying cellular processes. However, one of the limitations of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments is its potential toxicity. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to exhibit cytotoxic effects on normal cells, which may limit its therapeutic applications.
将来の方向性
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide. One direction is to investigate the potential therapeutic applications of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide in other fields of medicine, such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent and selective derivatives of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide that exhibit fewer toxic effects on normal cells. Additionally, further studies are needed to elucidate the exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide and its potential interactions with other drugs.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline with N-propylbenzamide in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide through further chemical reactions.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and infectious diseases. Studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide exhibits anti-tumor activity by inducing apoptosis in cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has shown promising results in the treatment of infectious diseases, such as tuberculosis and malaria.
特性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-11-23(21(25)16-7-5-4-6-8-16)14-18-13-17-12-15(2)9-10-19(17)22-20(18)24/h4-10,12-13H,3,11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPUNRCWCLXSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7711685.png)

![2-[1-(2,5-dichlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7711698.png)

![2-(4-chlorophenoxy)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7711721.png)






